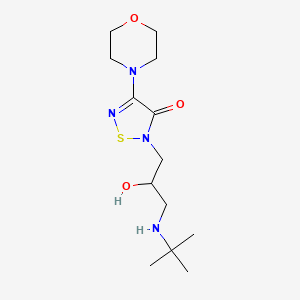

2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one

Overview

Description

2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one is a versatile synthetic compound known for its diverse applications across various fields of scientific research, including chemistry, biology, medicine, and industry. It belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediates. Key steps include:

Formation of the 1,2,5-thiadiazole ring: This can be achieved through the reaction of a suitable precursor, such as a thiosemicarbazide, with an appropriate halogenating agent.

Introduction of the morpholin-4-yl group: This step often involves the nucleophilic substitution reaction between a halogenated intermediate and morpholine.

Addition of the hydroxypropyl group: This step typically involves an epoxide opening reaction using a suitable amine derivative.

Final coupling with 1,1-dimethylethylamine: This is usually done via an amide or carbamate formation reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory methods, optimizing reaction conditions, and ensuring the purity and yield of the product. Techniques such as continuous flow chemistry and automated synthesis are employed to achieve efficient production at a larger scale.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, typically at the nitro or amide functional groups, using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitutions can occur at various positions of the molecule, particularly at the morpholin-4-yl and hydroxypropyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or alcohols

Major Products:

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines, alcohols

Substitution Products: Varied substituted thiadiazole derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,5-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the morpholine group enhances the interaction with bacterial membranes, potentially increasing antibacterial efficacy .

- Antifungal Activity : Studies have highlighted that thiadiazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The compound's structure allows for modifications that can enhance antifungal potency .

Therapeutic Potential

The compound's unique structural features suggest potential applications in several therapeutic areas:

- Anticancer Properties : Thiadiazole derivatives have been explored for their cytostatic effects. Some studies suggest that modifications to the thiadiazole ring can lead to compounds with enhanced anticancer activity . The ability to form covalent bonds with biologically active compounds may lead to synergistic effects that improve efficacy while reducing toxicity.

- Anti-parasitic Activity : Research into related compounds has identified potential anti-trypanosomal activity. For example, derivatives of 1,3,4-thiadiazoles have shown promise against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness respectively .

Case Study 1: Antibacterial Efficacy

A study examined the antibacterial properties of various thiadiazole derivatives, including those structurally related to the compound . Results indicated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL compared to standard antibiotics .

Case Study 2: Antifungal Testing

In another investigation focusing on antifungal activity, derivatives similar to 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one exhibited inhibition rates between 58% and 66% against A. niger and C. albicans . This highlights the potential for developing new antifungal agents based on this scaffold.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The thiadiazole ring and the morpholin-4-yl group play crucial roles in its mechanism of action by binding to active sites of enzymes or receptors, thus modulating their activity. The hydroxypropyl group enhances solubility and facilitates the compound's bioavailability. The exact pathways involved vary depending on the specific application, but typically involve inhibition of key enzymes or disruption of critical biochemical processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one stands out due to its unique structural features and diverse reactivity. Similar compounds include:

Other Thiadiazoles: Compounds like 1,2,3-thiadiazoles and 1,3,4-thiadiazoles, which differ in the position of nitrogen and sulfur atoms within the ring.

Morpholine Derivatives: Compounds where the morpholine ring is substituted at different positions, affecting their chemical reactivity and biological activity.

Hydroxypropyl Amines: Similar compounds with variations in the length and branching of the hydroxypropyl chain, impacting their solubility and interaction with biological targets.

This compound’s combination of a thiadiazole ring, a morpholin-4-yl group, and a hydroxypropyl moiety gives it a distinct chemical profile, making it valuable in research and industrial applications.

Biological Activity

The compound 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one , commonly referred to by its CAS number 158636-97-6 , is a thiadiazol derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H24N4O3S

- Molecular Weight : 316.42 g/mol

- Structure : The compound features a thiadiazole ring and a morpholine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) . GPCRs are crucial in mediating various physiological processes through signal transduction pathways. The compound acts as a ligand for specific GPCRs, influencing downstream signaling cascades such as:

- Activation of adenylyl cyclase leading to increased cAMP levels.

- Modulation of ion channel activities.

- Interaction with various intracellular signaling pathways including MAP kinases.

Pharmacological Effects

- Cardiovascular Effects :

-

Anti-inflammatory Properties :

- Research indicates that thiadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses.

-

Antioxidant Activity :

- Preliminary studies suggest that this compound may possess antioxidant properties, helping to reduce oxidative stress in cellular models.

Case Study 1: Cardiovascular Impact

A study published in the British Journal of Pharmacology explored the effects of thiadiazole derivatives on cardiac function. Results indicated that compounds similar to this compound significantly increased cardiac output in animal models by enhancing β-adrenoceptor activity .

Case Study 2: Anti-inflammatory Mechanism

In a research article from PubMed Central, the anti-inflammatory mechanisms of thiadiazole derivatives were investigated. The findings revealed that these compounds could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators in vitro .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high purity in the preparation of 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one?

- Methodology :

- Reaction Optimization : Use reflux conditions with acetic acid (AcOH) to promote cyclization and condensation, as demonstrated in thiadiazole and indole derivative syntheses .

- Purification : Recrystallize the crude product using ethanol or ethyl acetate to remove unreacted starting materials. Monitor purity via thin-layer chromatography (TLC) with a solvent system of toluene:ethyl acetate:water (8.7:1.2:1.1 V/V/V) .

- Byproduct Mitigation : Employ stoichiometric control (1.0–1.1 equiv of reagents) to minimize impurities like diastereomers or unreacted intermediates .

Q. How can the stereochemical configuration at the 2RS position be experimentally validated?

- Methodology :

- Chiral Chromatography : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase to separate enantiomers.

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants and NOE effects in - and -NMR spectra to confirm spatial arrangements of substituents .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly if racemic mixtures are suspected .

Advanced Research Questions

Q. How should researchers address contradictory solubility data reported for this compound in polar vs. non-polar solvents?

- Methodology :

- Standardized Solvent Systems : Re-test solubility in rigorously dried solvents (e.g., DMSO, ethanol) under controlled humidity and temperature (25°C ± 0.5°C) to isolate environmental variables .

- Impurity Profiling : Characterize impurities (e.g., diol derivatives or morpholine adducts) via LC-MS, as contaminants can alter solubility profiles .

- Computational Modeling : Use Hansen solubility parameters (HSPs) to predict solvent compatibility based on the compound’s hydrogen-bonding and polarity indices.

Q. What strategies are effective for resolving discrepancies in receptor-binding affinity across biochemical assays?

- Methodology :

- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to differentiate true binding from assay artifacts.

- Metabolite Screening : Test for enzymatic degradation products (e.g., morpholine ring cleavage) that may interfere with activity measurements .

- Structural Analog Comparison : Benchmark against structurally related thiadiazolones (e.g., 5-methyl-1,3,4-thiadiazol-2-yl derivatives) to identify conserved pharmacophores .

Q. Key Notes for Experimental Design

- Stereochemical Control : The 2RS configuration introduces variability in bioactivity. Use enantiomerically pure starting materials or chiral auxiliaries during synthesis .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., thiadiazolone ring) .

- Data Reproducibility : Document reaction parameters (e.g., reflux duration ±5 min) rigorously, as minor deviations can alter impurity profiles .

Properties

IUPAC Name |

2-[3-(tert-butylamino)-2-hydroxypropyl]-4-morpholin-4-yl-1,2,5-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-17-12(19)11(15-21-17)16-4-6-20-7-5-16/h10,14,18H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTPOFNBMLVPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CN1C(=O)C(=NS1)N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001119361 | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158636-97-6 | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158636-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158636976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2RS)-3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPYL)-4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1ME7XC9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.